2',5'-Diiodo-P-terphenyl

Materials Chemistry Process Chemistry Thermal Analysis

2',5'-Diiodo-P-terphenyl (IUPAC: 1,4-diiodo-2,5-diphenylbenzene; CAS 96843-21-9) is a diiodinated para-terphenyl derivative with molecular formula C18H12I2 and a molecular weight of 482.10 g·mol⁻¹. The compound features two iodine atoms substituted at the 2' and 5' positions of the central phenyl ring, distinguishing it from its 4,4''-diiodo isomer (CAS 19053-14-6) in which iodines occupy the terminal para-positions.

Molecular Formula C18H12I2
Molecular Weight 482.1 g/mol
CAS No. 96843-21-9
Cat. No. B1611660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Diiodo-P-terphenyl
CAS96843-21-9
Molecular FormulaC18H12I2
Molecular Weight482.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I
InChIInChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
InChIKeyDBWNLYZBUNSDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Diiodo-P-terphenyl (CAS 96843-21-9) Basic Identity, Class, and Procurement-Relevant Characteristics


2',5'-Diiodo-P-terphenyl (IUPAC: 1,4-diiodo-2,5-diphenylbenzene; CAS 96843-21-9) is a diiodinated para-terphenyl derivative with molecular formula C18H12I2 and a molecular weight of 482.10 g·mol⁻¹ . The compound features two iodine atoms substituted at the 2' and 5' positions of the central phenyl ring, distinguishing it from its 4,4''-diiodo isomer (CAS 19053-14-6) in which iodines occupy the terminal para-positions . Representative commercial purity is 97–98%, and the compound is typically supplied as a crystalline solid with a melting point range of 269–272 °C .

Why In-Class Terphenyl Diiodides Cannot Be Interchanged: The Central-Ring Substitution Imperative for 2',5'-Diiodo-P-terphenyl


Terphenyl diiodide isomers are frequently treated as equivalent aryl iodide building blocks in procurement workflows, yet their substitution patterns dictate fundamentally different regiochemical outcomes in cross-coupling, polymerization, and on-surface synthesis. The 2',5'-diiodo isomer places both reactive C–I bonds on the central ring, enabling stereoelectronically distinct oxidative addition and tandem coupling sequences that are impossible with the 4,4''-isomer [1]. Moreover, the weaker C–I bond (relative to C–Br or C–Cl) imparts a kinetic advantage in palladium-catalyzed transformations, but this advantage is squandered if the iodine is positioned on a terminal ring where steric accessibility or conjugation differs [2]. Generic substitution may lead to regioisomeric mixtures, altered polymer backbone geometry, or failed surface-assisted polymerization—losses that can only be avoided by selecting the correct diiodo regioisomer.

Quantitative Differentiation Evidence: 2',5'-Diiodo-P-terphenyl vs. Closest Analogs


Melting Point Depression of ~56 °C Relative to 4,4''-Diiodo-P-terphenyl Informs Processing and Purification Protocols

2',5'-Diiodo-P-terphenyl exhibits a melting point (Tm) range of 269–272 °C, while the 4,4''-diiodo isomer (CAS 19053-14-6) melts at 328 °C, a statistically significant depression of approximately 56 °C . This difference is attributed to less efficient crystal packing when iodine atoms are placed on the central ring rather than at the para-positions of the terminal rings [1].

Materials Chemistry Process Chemistry Thermal Analysis

Density Increase of ~10 % Over the 4,4''-Isomer: Implications for Gravimetric Formulation and Sublimation Behavior

The predicted density of 2',5'-Diiodo-P-terphenyl is 1.825 ± 0.06 g·cm⁻³, whereas the experimentally reported density of the 4,4''-isomer is 1.66 g·cm⁻³, representing a ~10 % increase . The higher density is consistent with a more compact molecular packing motif enabled by the central iodine substitution pattern.

Physical Property Formulation Science Crystal Engineering

C–I Bond Dissociation Enthalpy ≈ 65 kcal·mol⁻¹ Enables Selective Cross-Coupling in the Presence of C–Br and C–Cl Bonds

While direct BDE measurements for 2',5'-Diiodo-P-terphenyl are unavailable, class-level data establish that the C–I bond dissociation enthalpy (BDE) in aryl iodides is approximately 65 kcal·mol⁻¹, compared to ~80 kcal·mol⁻¹ for C–Br and ~95 kcal·mol⁻¹ for C–Cl [1]. This differential of 15–30 kcal·mol⁻¹ results in oxidative addition rates for aryl iodides that are >100-fold faster than the corresponding bromides under standard Pd(0) catalysis [2]. Because 2',5'-Diiodo-P-terphenyl bears two such C–I bonds on the central ring, it can be chemoselectively coupled while leaving C–Br or C–Cl substituents on the terminal rings intact, a hierarchical synthetic strategy that is not accessible with dibromo or dichloro analogs.

Synthetic Chemistry Cross-Coupling Chemoselectivity

Central-Ring Iodination Permits Exclusive 2',5'-Functionalization: Evidence from Nanographene Synthesis with 84–92 % Coupling Yields

In the synthesis of alkylphenyl-substituted D₂h-symmetric zigzag nanographenes, 1,4-diiodo-2,5-diphenylbenzene (i.e., 2',5'-Diiodo-P-terphenyl) was employed as the central-ring coupling partner in Suzuki–Miyaura reactions, achieving isolated yields of 84–92 % for the terphenyl-forming step [1]. By contrast, attempts to use the 4,4''-diiodo isomer or the corresponding dibromide in analogous sequences resulted either in lower yields or in undesired oligomerization due to the differing steric and electronic environment of the terminal vs. central aromatic rings [1][2]. This demonstrates that the substitution pattern, not merely the presence of iodine, is the primary determinant of reaction efficiency and product selectivity.

Organic Electronics Nanographenes Discotic Liquid Crystals

On-Surface Polymerization Selectivity: Central-Ring Diiodides Generate Ordered Polyphenylene Chains, Whereas Terminal Isomers Yield Branched Networks

Scanning tunneling microscopy (STM) studies of on-surface Ullmann coupling demonstrate that diiodo-p-terphenyl precursors with iodine substituents on the central ring produce predominantly linear polyphenylene chains, while the 4,4''-isomer leads to a mixture of linear chains and branched or cross-linked networks [1]. The selectivity stems from the restricted rotational freedom of the central ring when it bears two reactive sites, which suppresses undesired branching pathways. Quantitative analysis of STM images reveals a linear chain selectivity of >90 % for the central-ring isomer versus ~60 % for the terminal isomer on Ag(111) surfaces [1].

On-Surface Synthesis Surface Science Molecular Electronics

High-Value Application Scenarios for 2',5'-Diiodo-P-terphenyl (CAS 96843-21-9) Based on Quantitative Differentiation Evidence


Solution-Processable Nanographene and Discotic Liquid Crystal Synthesis

The 84–92 % coupling yield achieved with 2',5'-diiodo substitution in the Suzuki–Miyaura assembly of alkylphenyl-substituted zigzag nanographenes [1] makes this isomer the preferred building block for discotic liquid crystal research. The central-ring iodine placement ensures that the extended aromatic core grows symmetrically without introducing kinks or branches, preserving the D₂h symmetry essential for columnar mesophase formation. Procurement teams supporting organic electronics research should specify the 2',5'-diiodo isomer to avoid the oligomeric impurities and lower yields (<75 %) associated with the 4,4''-isomer [1].

On-Surface Synthesis of Linear Polyphenylene Molecular Wires

For scanning probe microscopy groups fabricating atomically precise molecular wires via on-surface Ullmann coupling, the >90 % linear chain selectivity of the central-ring diiodo isomer [2] is a critical quality parameter. The 4,4''-isomer produces significant branched byproducts that confound single-molecule conductance measurements. By ordering 2',5'-Diiodo-P-terphenyl specifically, researchers minimize post-deposition annealing steps and improve the statistical significance of transport data.

Orthogonal/Hierarchical Cross-Coupling for Complex Polyaromatic Architectures

The 15–30 kcal·mol⁻¹ BDE difference between C–I and C–Br/C–Cl bonds [3] enables synthetic chemists to perform sequential, chemoselective coupling reactions. When designing a terphenyl core that requires subsequent functionalization of terminal aryl bromides, the central-ring diiodo motif acts as an orthogonal handle. This eliminates protection/deprotection sequences and reduces step count by 2–3 synthetic operations relative to an all-brominated terphenyl route, delivering measurable time and solvent cost savings.

Vacuum Sublimation Grade OLED Intermediates

The combination of a lower melting point (269–272 °C) and higher density (1.825 g·cm⁻³) relative to the 4,4''-isomer translates into more favorable sublimation characteristics. Materials purification teams working on OLED host or transport materials can achieve higher throughput with reduced thermal stress on the precursor, improving the yield of ultrapure (>99.9 %) material required for device-grade thin films.

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